

An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate

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Compound of Interest

Compound Name: Methyl 4-nitro-1*H*-pyrrole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality on the pyrrole core significantly influences its reactivity and makes it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.

Chemical Properties

A summary of the key chemical and physical properties of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** is presented below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₄	--INVALID-LINK--[1]
Molecular Weight	170.12 g/mol	--INVALID-LINK--[1]
CAS Number	13138-74-4	--INVALID-LINK--[1]
IUPAC Name	methyl 4-nitro-1H-pyrrole-2-carboxylate	--INVALID-LINK--[1]
Appearance	Solid (form may vary)	Inferred from related compounds
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Solubility	Data not available in searched literature	

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **Methyl 4-nitro-1H-pyrrole-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Methyl 4-nitro-1H-pyrrole-2-carboxylate** were not found in the searched literature, general expectations for the chemical shifts in ¹H and ¹³C NMR are as follows:

- ¹H NMR: The spectrum would be expected to show signals for the two protons on the pyrrole ring, the N-H proton, and the methyl ester protons. The electron-withdrawing nitro group would significantly deshield the pyrrole protons.
- ¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** would be expected to exhibit characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not available, typical ranges for these groups are:

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch	3300 - 3500
C=O Stretch (Ester)	1700 - 1750
N-O Stretch (Nitro)	1500 - 1570 (asymmetric), 1300 - 1370 (symmetric)
C-H Stretch (Aromatic/Methyl)	2850 - 3100

Mass Spectrometry

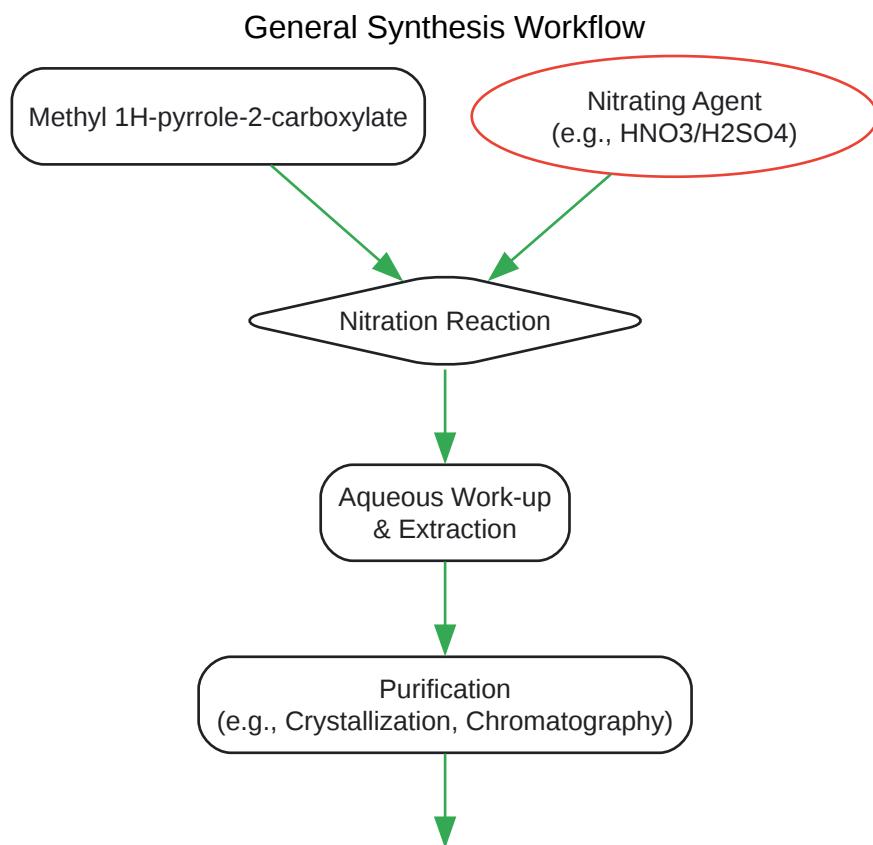
The exact mass of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** is 170.0328 g/mol .[\[1\]](#) Mass spectrometry would show a molecular ion peak corresponding to this mass.

Experimental Protocols

A detailed experimental protocol for the synthesis of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** was not explicitly found in the searched scientific literature. However, a general approach would involve the nitration of the parent compound, Methyl 1H-pyrrole-2-carboxylate.

General Synthesis Workflow: Nitration of Methyl 1H-pyrrole-2-carboxylate

The following diagram illustrates a plausible synthetic workflow for the preparation of **Methyl 4-nitro-1H-pyrrole-2-carboxylate**. This is a generalized representation and would require experimental optimization.



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Caption: Generalized workflow for the synthesis of **Methyl 4-nitro-1H-pyrrole-2-carboxylate**.

Reactivity and Potential Applications

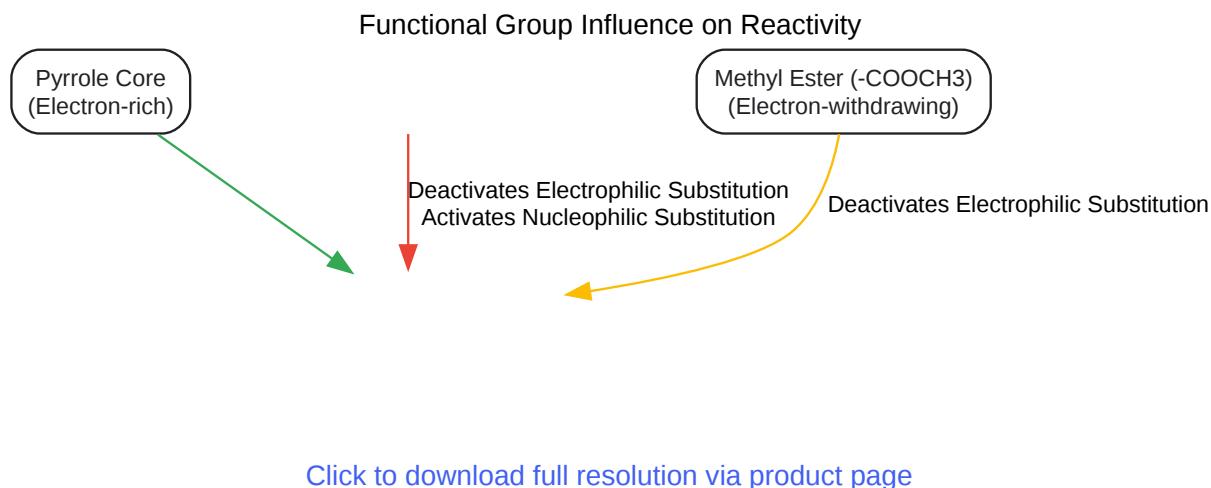
The chemical reactivity of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** is dictated by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, but the presence of the strongly electron-withdrawing nitro and ester groups deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.

The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

This reactivity profile makes **Methyl 4-nitro-1H-pyrrole-2-carboxylate** a potentially valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The pyrrole scaffold is a common motif in many natural products and drugs. The introduction of a nitro group can modulate the electronic properties and biological activity of the parent molecule. For instance, nitropyrrole derivatives have been investigated for their potential antimicrobial and other therapeutic activities.

Logical Relationship of Functional Groups and Reactivity

The following diagram illustrates the influence of the substituent groups on the reactivity of the pyrrole core.



Caption: Influence of functional groups on the reactivity of the pyrrole ring.

Conclusion

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data in the public domain is somewhat limited, its structural features suggest a rich and varied chemistry. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.

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References

- 1. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C₆H₆N₂O₄ | CID 261887 - PubChem
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